molecular formula C10H14N2 B1433708 N-methyl-5,6,7,8-tetrahydroquinolin-4-amine CAS No. 2059949-83-4

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No.: B1433708
CAS No.: 2059949-83-4
M. Wt: 162.23 g/mol
InChI Key: KZFXOHUERSGRGX-UHFFFAOYSA-N
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Description

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of tetrahydroquinoline, a bicyclic structure that combines a benzene ring with a piperidine ring

Mechanism of Action

Target of Action

It has been found to exhibit significant antiproliferative activity against various cancer cell lines , suggesting that it may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

It is known that the compound’s stereochemistry can significantly impact its biological effect . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in cellular processes.

Result of Action

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has been found to exhibit significant antiproliferative activity against various cancer cell lines . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . These effects suggest that the compound may induce cell death through mechanisms such as apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine typically involves the methylation of 5,6,7,8-tetrahydroquinolin-4-amine. One common method is the reaction of 5,6,7,8-tetrahydroquinolin-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroquinoline compounds.

Scientific Research Applications

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinolin-4-amine: The parent compound without the methyl group.

    N-methyl-5,6,7,8-tetrahydroquinolin-8-amine: A similar compound with the methyl group at a different position.

    2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: Another derivative with a methyl group at the 2-position.

Uniqueness

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFXOHUERSGRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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